1-Heptyl-1H-imidazole

Vue d'ensemble

Description

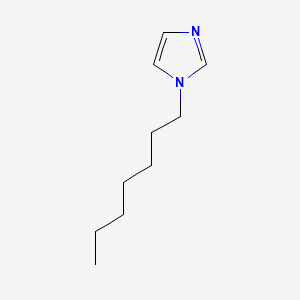

1-Heptyl-1H-imidazole is an organic compound with the chemical formula C10H18N2. It is a colorless to light yellow liquid with a special herb aroma. This compound is primarily used as a chemical reagent and finds applications in organic synthesis, medicine, pesticides, and other fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Heptyl-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form imines, which then cyclize to form imidazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of erbium triflate as a catalyst in multicomponent reactions has been reported to yield highly substituted imidazole derivatives in excellent yields .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Heptyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert it into different substituted imidazoles.

Substitution: It can undergo nucleophilic substitution reactions, where the heptyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Substituted imidazoles.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-Heptyl-1H-imidazole has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Heptyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, its hydrophobic heptyl chain allows it to interact with lipid membranes, affecting membrane-bound proteins and signaling pathways .

Comparaison Avec Des Composés Similaires

- 1-Methylimidazole

- 1-Ethylimidazole

- 1-Butylimidazole

- 1-Hexylimidazole

Comparison: 1-Heptyl-1H-imidazole is unique due to its longer heptyl chain, which imparts distinct hydrophobic properties compared to shorter alkyl-substituted imidazoles. This makes it more suitable for applications requiring enhanced lipophilicity, such as in membrane interactions and lipid-based drug delivery systems .

Activité Biologique

1-Heptyl-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. Imidazole derivatives are known for their roles in medicinal chemistry, particularly as potential therapeutic agents against various pathogens and diseases. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a heptyl chain attached to the imidazole ring. This structural modification is significant as it influences the compound's solubility, permeability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activity. Specifically, this compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 22 |

| Bacillus subtilis | 21 |

These results suggest that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways. The imidazole ring can interact with various biological macromolecules, potentially leading to altered enzyme activity and inhibition of key metabolic processes in bacteria .

Case Studies

Several studies have evaluated the biological activity of imidazole derivatives, including this compound:

- Study on Antimicrobial Efficacy : A study conducted by Jain et al. demonstrated that derivatives of imidazole, including this compound, exhibited varying degrees of antimicrobial activity against E. coli and P. aeruginosa. The study highlighted the importance of the alkyl chain length in enhancing antimicrobial properties .

- Quorum Sensing Inhibition : Another significant study focused on the role of alkyl imidazoles in inhibiting quorum sensing in Pseudomonas aeruginosa. The findings indicated that longer alkyl chains, such as that in this compound, enhanced the compound's ability to inhibit biofilm formation and reduce virulence factor production .

Pharmacological Applications

The pharmacological potential of this compound extends beyond antimicrobial activity. Its structural similarity to other bioactive imidazoles suggests potential applications in treating conditions such as hypertension and diabetes through modulation of imidazoline receptors .

Propriétés

IUPAC Name |

1-heptylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-2-3-4-5-6-8-12-9-7-11-10-12/h7,9-10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQMTFKCFYHSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201892 | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53657-09-3 | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Heptylimidazole interact with metal ions, and what are the downstream effects?

A1: 1-Heptylimidazole acts as a metal ion carrier in polymer inclusion membranes (PIMs). It interacts with metal ions like cadmium(II), lead(II), cobalt(II), nickel(II), copper(II), and zinc(II) by forming complexes. [, ] This complex formation enables the selective transport of metal ions across the PIMs, allowing for separation and extraction from solutions. [, ] The steric effects of substituents on the imidazole ring can influence the selectivity and efficiency of metal ion transport. [] For instance, the presence of a methyl group at the 2-position of the imidazole ring in 1-heptyl-2-methylimidazole decreases the transport of most metal ions compared to 1-Heptylimidazole, except for copper(II). []

Q2: What are the structural characteristics of 1-Heptylimidazole and how is it used in material science?

A2: While the provided abstracts don't delve into the detailed spectroscopic data of 1-Heptylimidazole, they highlight its use in material science. 1-Heptylimidazole acts as a carrier within PIMs, which are composed of cellulose triacetate, o-nitrophenylpentyl ether, and the alkylimidazole. [] This composition suggests compatibility between 1-Heptylimidazole and these materials. The performance of these PIMs, characterized using atomic force microscopy (AFM), demonstrates the effectiveness of 1-Heptylimidazole in facilitating metal ion transport. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.